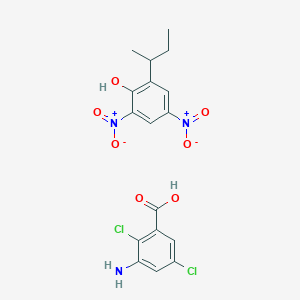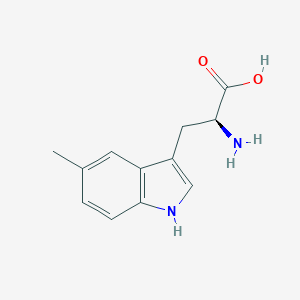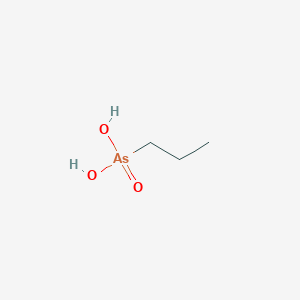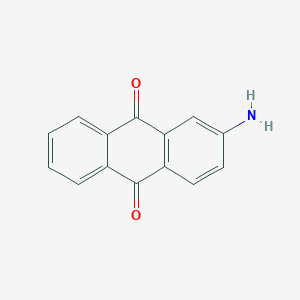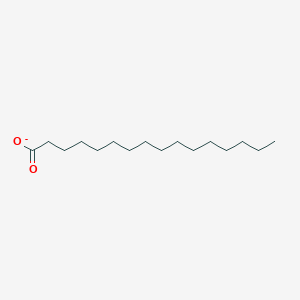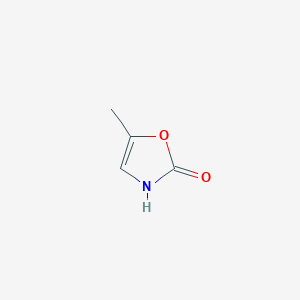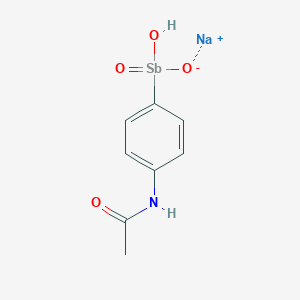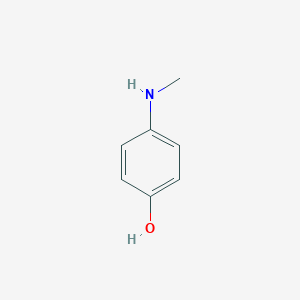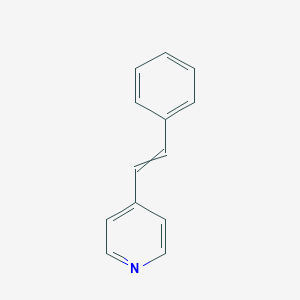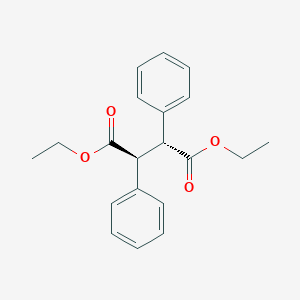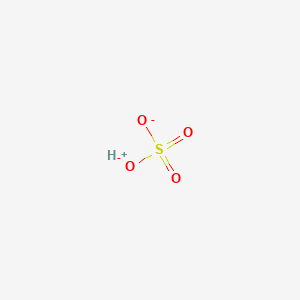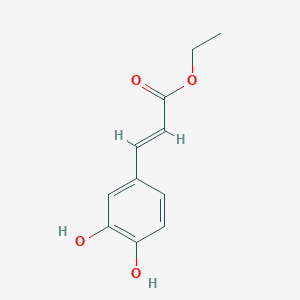![molecular formula C11H15ClF3N B086060 2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine hydrochloride CAS No. 1081-78-3](/img/structure/B86060.png)
2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine hydrochloride is a chemical compound known for its unique structural features and significant applications in various fields. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propan-2-amine backbone. The hydrochloride salt form enhances its stability and solubility, making it suitable for various applications.
Mechanism of Action
Target of Action
The primary target of 2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine hydrochloride is the serotonin reuptake transporter protein . This protein is located in the presynaptic terminal and plays a crucial role in the regulation of serotonin levels in the brain .
Mode of Action
This compound interacts with its target by blocking the reuptake transporter protein . This action inhibits the reuptake of serotonin, leading to an increase in the concentration of serotonin in the synaptic cleft . The increased serotonin levels then activate serotonin receptors to a greater extent .
Biochemical Pathways
The compound affects the serotonergic pathway in the brain . By blocking the reuptake of serotonin, it increases the availability of serotonin in the synaptic cleft . This leads to enhanced serotoninergic transmission in the centers of feeding behavior located in the hypothalamus , which can suppress the appetite for carbohydrates .
Result of Action
The result of the compound’s action is an increase in serotoninergic transmission . This can lead to various effects depending on the specific neural pathways involved. For example, in the centers of feeding behavior in the hypothalamus, the increased serotoninergic transmission can suppress the appetite for carbohydrates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(trifluoromethyl)benzaldehyde and 2-methylpropan-2-amine.
Formation of Intermediate: The initial step involves the condensation of 4-(trifluoromethyl)benzaldehyde with 2-methylpropan-2-amine under acidic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the corresponding amine.
Hydrochloride Formation: Finally, the free amine is treated with hydrochloric acid to form the hydrochloride salt of 2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like sodium borohydride, converting the compound into different amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of catalysts.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Various amine derivatives.
Substitution: Compounds with substituted trifluoromethyl groups.
Scientific Research Applications
2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.
Biology: Investigated for its biological activity, including potential effects on neurotransmitter systems.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of agrochemicals and materials science due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1-[4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride
- 2-Methyl-1-[4-(trifluoromethyl)phenyl]butan-2-amine hydrochloride
- 2-Methyl-1-[4-(trifluoromethyl)phenyl]pentan-2-amine hydrochloride
Uniqueness
Compared to similar compounds, 2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine hydrochloride is unique due to its specific structural configuration, which imparts distinct physicochemical properties and biological activities. The presence of the trifluoromethyl group significantly influences its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-methyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N.ClH/c1-10(2,15)7-8-3-5-9(6-4-8)11(12,13)14;/h3-6H,7,15H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRUMJVHROEIQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)C(F)(F)F)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClF3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50910625 |
Source


|
| Record name | 2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50910625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1081-78-3 |
Source


|
| Record name | Benzeneethanamine, alpha,alpha-dimethyl-4-(trifluoromethyl)-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001081783 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50910625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
